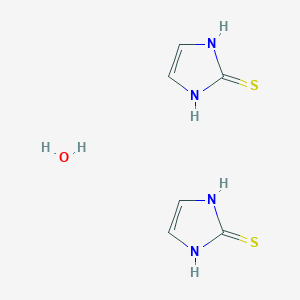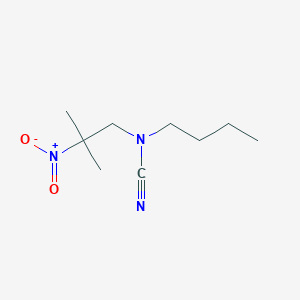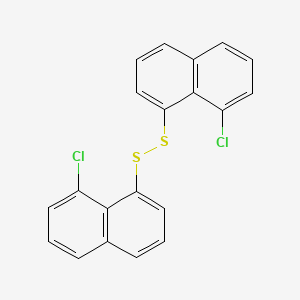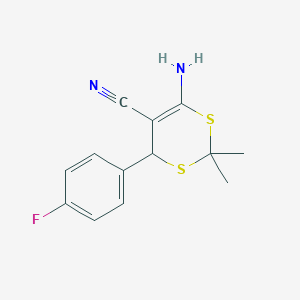![molecular formula C13H30OSi2 B14355645 Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane CAS No. 93579-04-5](/img/structure/B14355645.png)
Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane is a chemical compound with the molecular formula C13H30OSi2. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane typically involves the reaction of trimethylsilyl chloride with hept-1-en-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes, depending on the type of reaction and reagents used .
Scientific Research Applications
Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with carbon, oxygen, and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biomolecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane include:
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Trimethylsilyl ether: Known for its use in protecting hydroxyl groups in organic synthesis.
Trimethylsilyl acetate: Used in the acetylation of alcohols and amines.
Uniqueness
This compound is unique due to its ability to form stable complexes with a wide range of molecules, making it highly versatile in various applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
93579-04-5 |
|---|---|
Molecular Formula |
C13H30OSi2 |
Molecular Weight |
258.55 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilylhept-1-en-2-yloxy)silane |
InChI |
InChI=1S/C13H30OSi2/c1-8-9-10-11-13(12-15(2,3)4)14-16(5,6)7/h12H,8-11H2,1-7H3 |
InChI Key |
ZNHAOXPKTKNITI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


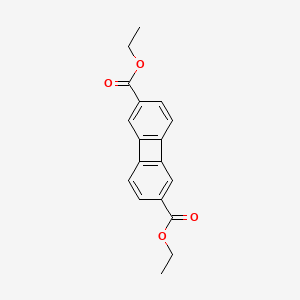
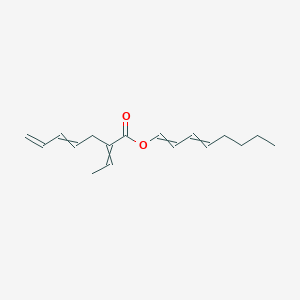
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

